molecular formula C24H25ClN6O2 B11181865 4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11181865
M. Wt: 464.9 g/mol
InChI Key: AXPFDQTWMINAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido-triazinone class, characterized by a fused heterocyclic core (pyrimidine and triazine rings) and multiple substituents influencing its physicochemical and pharmacological properties. The 8-methyl substituent contributes to steric stabilization and metabolic resistance.

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the core pyrimido[1,2-a][1,3,5]triazin-6-one structure, followed by the introduction of the chlorophenyl and methoxyphenyl groups through various substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chlorophenyl and methoxyphenyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and inferred pharmacological relevance.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties/Activities
Target Compound : 4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-... Pyrimido[1,2-a][1,3,5]triazin-6-one 4-Cl-phenyl, 4-MeO-phenylpiperazine, 8-Me High lipophilicity (Cl, Me groups), CNS receptor targeting (piperazine)
Analog 1 : 4-(4-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-... () Pyrimido[1,2-a][1,3,5]triazin-6-one 4-MeO-phenyl, 4-Me-anilino, 8-Me Reduced halogen content; anilino group may enhance π-π stacking but reduce metabolic stability
Analog 2 : 8-((4-Phenylpiperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one () Pyrido[3,4-d]pyrimidin-4(3H)-one Piperazinylmethyl, phenyl Simplified core; piperazine linker may improve solubility but reduce target specificity
Analog 3 : 3-Chloro-8-phenyl-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one () Pyrimido[2,1-c][1,2,4]triazin-4-one 3-Cl, 8-phenyl, thiophene Thiophene enhances electronic delocalization; Cl at position 3 may alter binding kinetics

Key Observations:

Piperazine vs. Anilino: The 4-methoxyphenylpiperazine substituent in the target compound offers greater rotational freedom and basicity than the rigid anilino group in Analog 1, favoring interactions with G-protein-coupled receptors .

Core Modifications :

  • Pyrido[3,4-d]pyrimidin-4(3H)-one (Analog 2) lacks the fused triazine ring, reducing molecular rigidity and possibly diminishing thermal stability .
  • Thiophene incorporation (Analog 3) introduces sulfur-based electronic effects, which may improve redox activity but increase susceptibility to metabolic oxidation .

Pharmacological Implications: The target compound’s combination of Cl, MeO, and piperazine groups aligns with known CNS-active agents (e.g., aripiprazole analogs), though empirical data are needed to confirm receptor affinities . Analog 2’s pyrido-pyrimidinone core is prevalent in kinase inhibitors, suggesting divergent therapeutic applications compared to the target compound .

Biological Activity

The compound 4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimido[1,2-a][1,3,5]triazin class of compounds, which have garnered attention for their potential therapeutic applications. This article delves into the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the piperazine ring and the introduction of various functional groups. The synthetic route may vary depending on the specific derivatives being targeted. For example, modifications to the piperazine moiety can significantly influence biological activity.

The biological activity of the compound can be attributed to its interaction with various biological targets:

  • Dopamine Receptors : The presence of the piperazine moiety suggests potential activity at dopamine receptors, which are implicated in several neurological disorders.
  • Antioxidant Properties : Some studies indicate that compounds with similar structures exhibit antioxidant activity, which could contribute to neuroprotective effects.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. For instance:

  • In Vitro Studies : The compound has shown efficacy against various cancer cell lines. In particular, it has demonstrated cytotoxic effects with IC50 values in the low micromolar range against breast cancer (T47D) and colon cancer (HCT-116) cell lines .
Cell LineIC50 (μM)
T47D (Breast)43.4
HCT-116 (Colon)6.2

Neuroprotective Effects

The compound's structure suggests it may also possess neuroprotective properties. Research indicates that similar compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Study on Pyrimido Derivatives : A study evaluated various pyrimido derivatives for their anticancer properties and found that modifications to the piperazine ring significantly enhanced activity against specific cancer types .
  • Neuroprotective Properties : Another investigation focused on neuroprotective effects in models of oxidative stress-induced neuronal damage. Compounds similar to the target compound showed promise in reducing cell death and improving survival rates in vitro .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical optimization parameters for preparing this compound?

The synthesis involves sequential coupling reactions, cyclization, and purification steps. Critical parameters include:

  • Reagent selection : Stannous chloride for reductions and dichloromethane/dimethylformamide as reaction solvents .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .
  • Optimization : Adjusting temperature (e.g., reflux conditions) and reaction time to maximize yield (70–85% reported for analogous triazinones) .

Q. Which analytical techniques are recommended for characterizing purity and stability?

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection for purity assessment (≥95% purity threshold for pharmacological studies) .
  • Spectroscopy : Nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing piperazine proton environments) and mass spectrometry (MS) for molecular weight validation .
  • Stability studies : Accelerated degradation tests under varying pH and temperature to identify hydrolytic or oxidative liabilities .

Advanced Research Questions

Q. How can Design of Experiments (DoE) improve synthetic yield and reproducibility?

  • Factor screening : Use fractional factorial designs to prioritize variables (e.g., solvent polarity, catalyst loading, temperature) .
  • Response surface methodology (RSM) : Optimize multi-step reactions by modeling interactions between factors (e.g., solvent/temperature interplay in cyclization steps) .
  • Case example : A DoE approach increased yield by 22% in analogous pyrimidine derivatives by identifying optimal stannous chloride stoichiometry .

Q. What computational strategies predict biological activity and guide structural modifications?

  • Molecular docking : Screen against target receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety) using software like AutoDock Vina .
  • Quantum mechanics/molecular mechanics (QM/MM) : Assess electronic properties of the chlorophenyl and methoxyphenyl groups to predict binding affinity .
  • Pharmacophore modeling : Identify essential structural features (e.g., hydrogen-bond acceptors in the triazinone core) for activity retention .

Q. How can contradictions in biological data (e.g., varying IC50 values) be resolved?

  • Assay standardization : Control variables like cell line viability, ATP levels, and incubation time .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate outliers or batch effects .
  • Orthogonal validation : Confirm activity via independent methods (e.g., surface plasmon resonance for binding kinetics vs. cell-based assays) .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents (e.g., replacing 4-methoxyphenyl with fluorophenyl) and compare activity .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to map binding interactions (e.g., piperazine nitrogen interactions with receptor residues) .
  • Free-energy perturbation (FEP) : Quantify the impact of methyl group position on triazinone affinity using molecular dynamics .

Q. What approaches are used for comprehensive pharmacological evaluation?

  • In vitro profiling : Screen against panels of GPCRs, kinases, and ion channels to identify off-target effects .
  • ADMET prediction : Use tools like SwissADME to estimate permeability, metabolic stability, and toxicity risks .
  • In vivo models : Test dose-dependent efficacy in disease-relevant models (e.g., neuropathic pain or cancer xenografts) with pharmacokinetic sampling .

Q. Notes

  • Structural analogs (e.g., pyridazinones, pyrimidines) provide SAR insights but require independent validation .
  • Impurity profiling (e.g., via HPLC) is critical for pharmacological reproducibility .

Properties

Molecular Formula

C24H25ClN6O2

Molecular Weight

464.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C24H25ClN6O2/c1-16-15-21(32)31-22(17-3-5-18(25)6-4-17)27-23(28-24(31)26-16)30-13-11-29(12-14-30)19-7-9-20(33-2)10-8-19/h3-10,15,22H,11-14H2,1-2H3,(H,26,27,28)

InChI Key

AXPFDQTWMINAEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)N3CCN(CC3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.